![molecular formula C19H15N3O2 B5520405 4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Antimicrobial Activity
The indole moiety is known for its antimicrobial properties. Schiff bases derived from indole compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, metal complexes of indole-based ligands have shown significant antimicrobial activity, with some complexes exhibiting higher potency than the parent ligand .
Antioxidant Properties
Indole derivatives have been evaluated for their antioxidant capabilities. The ability to inhibit human LDL oxidation is particularly noteworthy, as it has implications for preventing oxidative stress-related diseases. Studies have shown that metal complexes of indole-based Schiff bases can be more active antioxidants than the parent ligand .
DNA Cleavage
The interaction of indole derivatives with DNA has been a subject of research due to its potential applications in gene therapy and cancer treatment. Indole-based compounds and their metal complexes have been found to cleave pBR322 DNA, which is a crucial step in understanding the mechanism of action for potential therapeutic agents .
Synthesis of Alkaloids
Indole derivatives are prevalent in many natural alkaloids, which possess a wide range of biological activities. The synthesis of indole derivatives is therefore critical for the development of new drugs and treatments. Research has focused on novel methods for constructing indole moieties as part of complex alkaloid structures .
Neuroprotection
Some indole derivatives have shown promise as neuroprotectants. They can prevent neuronal cell death and have potential applications in treating neurodegenerative diseases. For example, certain indole compounds have been found to inhibit GSK-3 isozymes, which play a role in neuronal cell survival .
Anti-Viral Activity
Indole compounds have also been explored for their anti-viral properties. Specific indole derivatives have demonstrated activity against viruses such as the hepatitis C virus (HCV), suggesting potential use in antiviral therapies .
Cancer Treatment
The indole ring is a common feature in many anticancer compounds. Indole derivatives are being investigated for their role in inhibiting the growth of cancer cells. The development of indole-based drugs is an active area of research, with several compounds showing promising results in preclinical studies .
Bioinorganic Chemistry
Indole-based Schiff bases and their metal complexes have significant applications in bioinorganic chemistry. They are used to understand the role of metal ions in biological systems and have implications for the design of metal-based drugs .
Mechanism of Action
Target of Action
The primary target of this compound is the tubulin protein . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase . The compound’s mode of action is consistent with that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly, a critical component of the cell division process . This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing . As a result, the compound exhibits antiproliferative activities against various cancer cell lines .
Result of Action
The compound induces cell apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis, the compound can effectively reduce the number of proliferating cancer cells .
properties
IUPAC Name |
(4E)-4-[(1-methylindol-3-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-21-12-13(15-9-5-6-10-17(15)21)11-16-18(23)20-22(19(16)24)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLZRTWJVVLRIB-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.